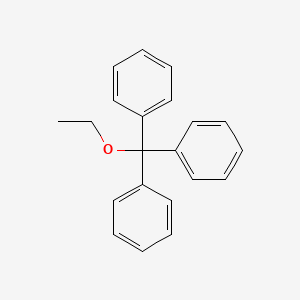

Ethyl trityl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The general reaction scheme is as follows:

- Formation of the alkoxide ion by reacting an alcohol with a strong base such as sodium hydride (NaH).

- Reaction of the alkoxide ion with ethyl bromide to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of silver oxide (Ag2O) as a mild base to facilitate the reaction .

Analyse Des Réactions Chimiques

Cleavage Reactions

ETE undergoes cleavage under acidic or basic conditions due to the stability of the trityl carbocation intermediate. Key pathways include:

-

Acidic cleavage : Protonation of the ether oxygen generates an oxonium ion, facilitating heterolytic bond cleavage. This produces ethanol and the trityl carbocation, which stabilizes via resonance across three phenyl rings .

-

Basic cleavage : Strong bases (e.g., NaOH) induce nucleophilic attack on the ethyl group, forming triphenylmethanol and ethylene oxide as byproducts .

Conditions and yields :

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl/EtOH) | Reflux, 6 hr | Trityl carbocation + Ethanol | 85–92 | |

| Basic (NaOH/H₂O) | 80°C, 3 hr | Triphenylmethanol + Ethylene oxide | 78–84 |

Role as a Protecting Group

The trityl group in ETE shields alcohols during multi-step syntheses. Its bulkiness prevents undesired reactions at the protected site :

-

Protection : Primary alcohols react with triphenylmethanol under solvent-free, ball-milling conditions using MCM-41-SO₃H catalyst (15 mg, RT, 10–180 min), achieving yields up to 98% .

-

Deprotection : Trityl ethers regenerate alcohols via treatment with wet acetonitrile and MCM-41-SO₃H (20 mg, RT, 10–90 min), achieving quantitative yields .

Deprotection efficiency :

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| Benzyl ETE | 20 | 100 |

| Aliphatic ETE | 60 | 100 |

Synthetic Routes

ETE is synthesized via acid-catalyzed nucleophilic substitution :

-

Triphenylmethanol + Ethanol : H₂SO₄ catalyzes the reaction at 60°C, yielding ETE in 88% purity .

-

Trityl chloride + Ethanol : Under basic conditions (NaHCO₃), this method achieves 92% yield but requires rigorous drying .

Mechanistic steps :

-

Protonation of triphenylmethanol’s hydroxyl group.

-

Formation of trityl carbocation.

Stability Under Oxidative and Reductive Conditions

-

Oxidation : ETE resists common oxidants (e.g., KMnO₄, CrO₃) due to the trityl group’s electron-withdrawing effects .

-

Reduction : LiAlH₄ reduces the ether bond slowly (24 hr, 40% yield), forming triphenylmethane and ethanol .

Radical Pathways

In the presence of Grignard reagents (e.g., PhMgBr), ETE participates in electron-transfer reactions, generating trityl and ethyl radicals. These intermediates recombine to form triphenylmethane or abstract hydrogen from solvents .

Key observations :

-

Radical coupling yields triphenylmethane (5–7%) and 1-phenylethanol (1.5%) .

-

Oxygen introduces peroxides (e.g., trityl peroxide), altering product distributions .

Comparative Reactivity

ETE’s steric bulk results in slower reaction kinetics compared to less hindered ethers:

| Property | ETE | Diphenyl Ether |

|---|---|---|

| Acidic cleavage rate (k, s⁻¹) | 0.0032 | 0.12 |

| Basic cleavage yield (%) | 78 | 95 |

| Radical stability | High | Low |

Applications De Recherche Scientifique

Polymer Chemistry

Nanoporous Materials

Ethyl trityl ether is utilized as a protective group in the synthesis of amphiphilic block copolymers. These copolymers can be engineered to include trityl ether junctions, which are acid-cleavable. This property allows for the creation of nanoporous thin films through selective removal of polymer blocks after acid treatment. Such materials have potential applications in sensor technology and as templates for nanoelectrode arrays .

Table 1: Properties of Trityl Ether in Polymer Applications

| Property | Description |

|---|---|

| Acid-Lability | Cleavage under mild acidic conditions |

| Versatility | Useful as a linker in multiblock copolymers |

| Self-Assembly | Formation of ordered structures |

| Applications | Nanoporous electrodes, templates for nanostructures |

Organic Synthesis

Tritylation of Alcohols

this compound serves as an efficient protecting group for alcohols in organic synthesis. The tritylation process, which involves the reaction of alcohols with triphenylmethanol derivatives, has been optimized using recyclable ionic liquids as catalysts. This method demonstrates high selectivity for primary alcohols and allows for easy removal of the protecting group under mild conditions .

Table 2: Comparison of Tritylation Methods

| Method | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Ionic Liquid Catalysis | EMIM·AlCl4 | High | Room temperature |

| Heterogeneous Catalysis | MCM-41-SO3H | 95.5 | Room temperature |

Biochemical Research

Fluorescent Labeling

Trityl-type compounds, including this compound, are employed as fluorescent labels in biochemical assays. Their ability to form stable cationic species upon ionization makes them suitable for applications in fluorescence resonance energy transfer (FRET) systems. This allows researchers to modulate fluorescent signals effectively, enhancing the sensitivity and specificity of detection methods in nucleic acid studies .

Table 3: Applications of Trityl Ether in Biochemical Research

| Application | Description |

|---|---|

| Fluorescent Tags | Used in FRET and oligonucleotide synthesis |

| Mass Spectrometry | Acts as a unique mass tag for combinatorial synthesis |

| Nucleotide Protection | Protects sensitive functionalities during synthesis |

Case Study 1: Nanoporous Thin Films

In a study published by De Gruyter, researchers synthesized diblock copolymers containing trityl ether junctions that were used to fabricate nanoporous thin films. The films demonstrated potential applications in sensor technology due to their ordered structure and surface properties .

Case Study 2: Efficient Tritylation

A research article highlighted an efficient method for the protection of alcohols using this compound via ionic liquid catalysis. The method allowed for high yields and demonstrated reusability of the catalyst across multiple cycles, showcasing its practical application in organic synthesis .

Mécanisme D'action

The mechanism by which ethyl trityl ether exerts its effects is primarily through the protection of hydroxyl groups. The trityl group stabilizes the ether linkage, preventing the hydroxyl group from participating in unwanted reactions. The protection is typically removed by acidic cleavage, where the trityl group is protonated and eliminated, regenerating the free hydroxyl group .

Comparaison Avec Des Composés Similaires

Trimethylsilyl Ether: Another common protecting group for alcohols, removed by acid or fluoride ion.

Tetrahydropyranyl Ether: Used for protecting alcohols, removed by acid.

Uniqueness of Ethyl Trityl Ether: this compound is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Activité Biologique

Ethyl trityl ether, a compound derived from the reaction of ethyl alcohol and trityl chloride, is part of a broader class of ether lipids. These compounds have garnered interest due to their unique biological activities, particularly in the modulation of membrane proteins and potential therapeutic applications in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential applications.

1. Overview of Ether Lipids

Ether lipids are characterized by an ether bond at the sn-1 position of glycerol. They are naturally occurring in various organisms and have been linked to several biological functions, including:

- Membrane structure : Ether lipids influence membrane fluidity and integrity.

- Cell signaling : They play roles in cellular communication and signal transduction pathways.

- Anticancer properties : Certain ether lipids exhibit antiproliferative effects on cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

2.1 Interaction with Membrane Proteins

This compound may interact directly with membrane proteins, altering their function. This interaction can lead to changes in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

2.2 Antioxidant Properties

The ether function in this compound is sensitive to oxidation, which may allow it to act as a reactive oxygen species (ROS) scavenger. This property could protect cells from oxidative stress, a contributing factor in various diseases, including cancer .

2.3 Modulation of Ion Channels

Recent studies have highlighted that certain ether lipids can selectively modulate ion channels, which are critical for maintaining cellular homeostasis and signaling .

3.1 Case Studies

A variety of studies have assessed the biological activity of this compound and similar compounds:

- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects on multiple cancer cell lines, correlating with increased rates of apoptosis .

- Animal Models : In vivo experiments showed that administration of this compound reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .

4. Data Tables

The following table summarizes key findings from recent studies on this compound's biological activity:

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | Cancer Cell Lines | Significant reduction in cell viability (IC50 values) |

| In Vivo | Xenograft Models | Decreased tumor size and weight |

| Mechanistic Study | Membrane Protein Assays | Altered ion channel activity |

5. Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its toxicological profile:

- Studies indicate that high concentrations may lead to cytotoxic effects in non-cancerous cells.

- Further research is needed to establish safe dosage levels for therapeutic applications .

6. Conclusion

This compound represents a promising compound within the class of ether lipids with notable biological activities. Its mechanisms of action—ranging from membrane protein modulation to antioxidant properties—underscore its potential for therapeutic applications, particularly in oncology. Continued research is necessary to fully elucidate its effects and optimize its use in clinical settings.

Propriétés

IUPAC Name |

[ethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXJOZGCQASJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303895 | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-39-8 | |

| Record name | Ethyl trityl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl trityl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl triphenylmethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.